6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide
Overview
Description
6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide typically involves the cyclopropanation of N-substituted 2-oxochromene derivatives. One common method involves the reaction of zinc enolates derived from 1-aryl-2,2-dibromoalkanones with N-cyclohexyl-2-oxochromene-3-carboxamides. This reaction yields N-cyclohexyl-1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides as the main product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Reaction with zinc enolates derived from 1-aryl-2,2-dibromoalkanones.
Substitution: Bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Zinc Enolates: Used in cyclopropanation reactions.
Weakly Polar Solvents: Such as diethyl ether or ethyl acetate, used in substitution reactions.
Major Products Formed
Cyclopropanation Products: N-cyclohexyl-1-alkyl-1-aroyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides.
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique chemical structure and biological activity.
Biological Studies: Used in studies to understand the mechanism of action of chromene derivatives and their interactions with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets in biological systems. The presence of the bromine atom and the cyclohexyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-oxochromene-3-carboxamide: Lacks the bromine atom, which may result in different chemical and biological properties.
6-bromo-2-oxochromene-3-carboxamide: Lacks the cyclohexyl group, which may affect its solubility and binding affinity.
Properties
IUPAC Name |
6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRKUUTHWVZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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